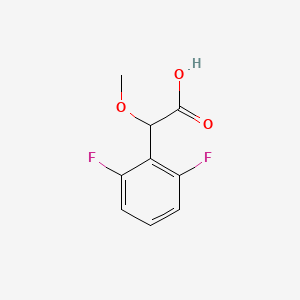

2-(2,6-difluorophenyl)-2-methoxyacetic acid

Description

2-(2,6-Difluorophenyl)-2-methoxyacetic acid is a fluorinated aromatic acetic acid derivative characterized by a methoxy group and a carboxylic acid moiety attached to the same carbon atom, with a 2,6-difluorophenyl substituent. The compound’s molecular formula is inferred as C₉H₈F₂O₃ (based on structural analogs in ), though discrepancies exist in provided data (e.g., lists C₆H₁₂ClNO₂, likely a catalog error). Its structure combines electronic effects from fluorine atoms (electron-withdrawing) and steric hindrance from the 2,6-difluoro substitution pattern, which influences reactivity and intermolecular interactions.

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-2-methoxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-8(9(12)13)7-5(10)3-2-4-6(7)11/h2-4,8H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMBUPFZTHMYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=CC=C1F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055904-85-2 | |

| Record name | 2-(2,6-difluorophenyl)-2-methoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-difluorophenyl)-2-methoxyacetic acid typically involves the reaction of 2,6-difluorophenol with methoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-difluorophenyl)-2-methoxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2,6-difluorophenyl)-2-methoxyacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-difluorophenyl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

a) 2-(2,4-Difluorophenyl)-2-Methoxyacetic Acid

- Structural Difference : Fluorine atoms at positions 2 and 4 on the phenyl ring.

- Impact: Reduced steric hindrance compared to 2,6-difluoro substitution, allowing greater conformational flexibility. Synthesis of the analogous acetamide (2-(2,4-difluorophenyl)-N-methoxy-N-methylacetamide) achieves 95% yield via CDI-mediated coupling (), suggesting similar efficiency for the acetic acid derivative .

b) 2-Methoxy-2-Phenylacetic Acid (CAS 3966-32-3)

- Structural Difference : Phenyl group without fluorine substituents.

- Impact :

Functional Group Variants

a) (2R)-(Cyclopropylamino)(2,6-Difluorophenyl)Acetic Acid (VQ6, )

- Structural Difference: Methoxy group replaced by cyclopropylamino moiety.

- Impact: Enhanced hydrogen-bonding capacity via the amino group, improving solubility in polar solvents. Chiral center (R-configuration) enables enantioselective interactions in drug-receptor binding. Molecular weight (227.2 g/mol) and logP differ due to cyclopropyl group .

b) 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid (CAS 1018295-42-5)

- Structural Difference: Methoxy replaced by an amino-oxo group.

- Impact: Increased acidity (predicted pKa 2.73) due to electron-withdrawing oxo group. Potential for keto-enol tautomerism, altering reactivity in synthesis. Lower thermal stability compared to methoxy analogs .

Ester and Amide Derivatives

a) Methyl 2-(2,6-Difluoro-4-Methoxyphenyl)Acetate (CAS 1268822-64-5)

- Structural Difference : Carboxylic acid replaced by methyl ester.

- Impact :

b) 2-(2,6-Difluorophenyl)-N-Methoxy-N-Methylacetamide (CAS 946402-24-0)

- Structural Difference : Carboxylic acid replaced by N-methoxy-N-methylamide (Weinreb amide).

- Impact: Acts as a ketone precursor in Grignard or organometallic reactions. High synthetic yield (92%, ) due to stability of the amide intermediate. Reduced acidity (pKa ~0–1) compared to the carboxylic acid .

Key Research Findings

Synthetic Efficiency : Acetamide derivatives (e.g., 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide) achieve >90% yields using CDI-mediated coupling, suggesting viable pathways for the target acetic acid via hydrolysis .

Chiral Utility : The (R)-enantiomer of 2-methoxy-2-phenylacetic acid () highlights the importance of stereochemistry in biological activity, implying similar considerations for the difluoro analog .

Metabolic Stability: Fluorine substitution at 2,6-positions enhances resistance to oxidative metabolism compared to non-fluorinated analogs, as seen in related agrochemicals () .

Solubility Trends: Amino-substituted derivatives (e.g., VQ6) exhibit higher aqueous solubility than methoxy analogs due to hydrogen-bonding capacity .

Biological Activity

2-(2,6-Difluorophenyl)-2-methoxyacetic acid is a synthetic organic compound that has garnered attention for its potential biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its difluorophenyl group and methoxyacetic acid moiety, which contribute to its unique chemical behavior and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may exert anti-inflammatory and antimicrobial effects by inhibiting key enzymes involved in inflammatory pathways. The difluorophenyl group enhances binding affinity, potentially increasing the compound's efficacy in various biological contexts .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. This includes both gram-positive and gram-negative bacteria, as well as certain fungal strains. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 32 |

This study highlights the compound's potential as a broad-spectrum antimicrobial agent .

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using a lipopolysaccharide (LPS)-induced model in macrophages. Treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels.

| Treatment Group | TNF-α Levels (pg/mL) |

|---|---|

| Control | 150 |

| LPS Only | 300 |

| LPS + Compound | 100 |

These findings suggest that this compound may effectively modulate inflammatory responses .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-2-methoxyacetic acid | Chlorine instead of fluorine | Moderate antimicrobial activity |

| 2-(3-Bromophenyl)-2-methoxyacetic acid | Bromine atom | Lower anti-inflammatory effects |

| 2-(3-Chlorophenyl)-2-ethoxyacetic acid | Ethoxy instead of methoxy | Limited bioactivity |

This table illustrates how variations in substituents can significantly impact biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.